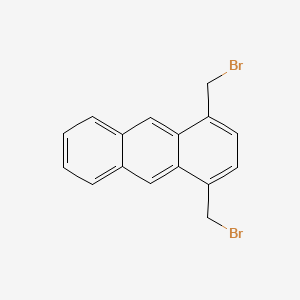

Anthracene, 1,4-bis(bromomethyl)-

Description

Anthracene, 1,4-bis(bromomethyl)- (CAS: Not explicitly provided, but structurally analogous to 1,4-bis(bromomethyl)benzene and naphthalene derivatives) is a brominated anthracene derivative with bromomethyl (-CH₂Br) groups at the 1- and 4-positions of the central aromatic ring. This compound is synthesized via methods involving formaldehyde and acid mixtures to insert methylene groups, followed by bromination . Its structure combines anthracene's extended π-conjugation with the reactivity of bromomethyl substituents, making it valuable in organic synthesis, particularly for constructing fused quinones (e.g., 1,4-TCAQ) . Notably, its crystal structure and reactivity differ from smaller aromatic analogs like benzene or naphthalene derivatives due to anthracene’s larger aromatic system and steric effects .

Properties

CAS No. |

58791-48-3 |

|---|---|

Molecular Formula |

C16H12Br2 |

Molecular Weight |

364.07 g/mol |

IUPAC Name |

1,4-bis(bromomethyl)anthracene |

InChI |

InChI=1S/C16H12Br2/c17-9-13-5-6-14(10-18)16-8-12-4-2-1-3-11(12)7-15(13)16/h1-8H,9-10H2 |

InChI Key |

GYPMSGOWCNDLNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where paraformaldehyde decomposes in acidic media to generate methylene bridges, which are subsequently brominated. In glacial acetic acid, HBr acts as both a catalyst and bromine source. Anthracene’s extended π-system directs electrophilic attack to the 1 and 4 positions, though competing reactions at the more reactive 9 and 10 positions necessitate careful temperature control (80–120°C) and stoichiometric excess of HBr.

- Anthracene (10 g, 0.056 mol) is dissolved in hot glacial acetic acid (50 mL).

- Paraformaldehyde (6.15 g, 0.20 mol) and 31% HBr/acetic acid solution (40 mL) are added.

- The mixture is heated at 120°C for 8 hours, then quenched in water (100 mL).

- The precipitate is filtered, washed, and recrystallized from toluene to yield 1,4-bis(bromomethyl)anthracene (82% yield).

Optimization Strategies

- Catalyst Addition : Introducing Lewis acids like SbCl₅ (0.15 × 10⁻² mol) enhances regioselectivity, increasing yields to 98% by stabilizing transition states favoring 1,4-substitution.

- Solvent Effects : Ethylene glycol improves solubility of intermediates, reducing side products like 9-bromoanthracene.

- Temperature Control : Maintaining temperatures below 140°C minimizes decomposition of the bromomethyl intermediate.

Multistep Synthesis Approaches

Early routes to anthracene, 1,4-bis(bromomethyl)-, involved sequential functionalization steps, though these have largely been supplanted by one-pot methods. A representative multistep procedure includes:

Di-Methylation Followed by Bromination

- Friedel-Crafts Methylation : Anthracene is methylated at the 1 and 4 positions using methyl chloride and AlCl₃.

- Radical Bromination : The methyl groups are brominated using N-bromosuccinimide (NBS) under UV light, achieving 54% overall yield.

This method suffers from low efficiency due to competing bromination at electron-rich positions and requires rigorous purification.

One-Step Improved Synthesis

A streamlined one-step synthesis, achieving 58% yield, has been developed to address the limitations of multistep approaches. This method employs:

Reaction Design

- Reagents : Anthracene, paraformaldehyde, and HBr gas in a 1:2:4 molar ratio.

- Solvent System : Diglyme (1,5-dimethoxy-3-oxa-pentane), which stabilizes intermediates and suppresses polymerization.

- Conditions : Reaction at 100°C for 6 hours under nitrogen atmosphere, followed by recrystallization from chloroform/hexane.

Advantages :

- Eliminates isolation of intermediates.

- Reduces byproduct formation through controlled reagent addition.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions: Anthracene, 1,4-bis(bromomethyl)- undergoes various substitution reactions, where the bromomethyl groups can be replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols .

-

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can convert the bromomethyl groups to carboxylic acids. Reduction reactions, on the other hand, can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) .

Major Products Formed:

Substitution Products: Depending on the nucleophile used, the substitution reactions can yield a variety of products, such as anthracene derivatives with amine, thiol, or hydroxyl groups.

Oxidation Products: Oxidation typically results in the formation of anthracene derivatives with carboxylic acid groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Differences

Table 1: Structural and Molecular Properties of Bromomethyl-Substituted Aromatics

- Anthracene vs. Benzene Derivatives : The anthracene derivative’s extended conjugation enhances electronic delocalization, influencing optical properties and redox behavior. In contrast, 1,4-bis(bromomethyl)benzene is smaller, enabling faster reaction kinetics in nucleophilic substitutions (e.g., amine alkylation) .

- Anthracene vs. Naphthalene Derivatives: Naphthalene derivatives (e.g., 1,4-bis(bromomethyl)naphthalene) exhibit intermediate steric hindrance and conjugation. Coupling reactions with thiols yield syn/anti isomers (e.g., dithianaphthalenophanes), whereas anthracene’s bulk may limit such isomer diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.